molecular formula C6H13NO2 B13215957 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol

Cat. No.: B13215957
M. Wt: 131.17 g/mol
InChI Key: DGVZHQWAYUDJNR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrrolidin-3-one with formaldehyde in the presence of a reducing agent. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form 5-methylpyrrolidin-3-ol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used. The reaction is usually conducted in an inert atmosphere at low temperatures.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-5-methylpyrrolidin-3-ol

    Reduction: 5-Methylpyrrolidin-3-ol

    Substitution: Various substituted pyrrolidines depending on the reagent used

Scientific Research Applications

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A well-known biomass-derived compound with similar hydroxymethyl functionality.

    5-Methylfurfural: Another compound with a methyl group attached to the furan ring.

Uniqueness

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol is unique due to its pyrrolidine ring structure, which imparts distinct chemical properties and reactivity compared to furan-based compounds. Its combination of hydroxymethyl and methyl groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-6(4-8)2-5(9)3-7-6/h5,7-9H,2-4H2,1H3

InChI Key

DGVZHQWAYUDJNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)O)CO

Origin of Product

United States

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